The compound 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. It features a thiazolidinone moiety, which is known for its diverse biological activities, and incorporates multiple functional groups, including a piperazine ring and a pyrido-pyrimidine core. The unique structural framework of this compound suggests various pharmacological properties, making it a subject of interest in drug development.
This compound is classified under the category of thiazolidinones and pyrido-pyrimidines. Its structural formula indicates that it contains sulfur and nitrogen heteroatoms, which are often associated with biological activity. The compound's unique combination of functional groups suggests potential applications in treating various diseases, particularly those requiring novel therapeutic agents.
The synthesis of 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. A general synthetic route may include:
Each step requires careful optimization of reaction conditions to achieve high yields and purity of the final product.
The molecular formula for this compound is , with a molecular weight of approximately 508.65 g/mol. The structure features:
Key structural identifiers include:
InChI=1S/C26H28N4O3S2/c1-16(27)19(28)20(29)22(30)23(31)24(32)25(33)26(34)15(14)12(10)11(13)17(18)21(24)35/h10-11,14H,12-13,15H2,1H3/b19-14
CC(C)(C)N(C(C)(C)c1nc2c(C)c(cn2c(=O)c1/C=C/SC(=S)N(C1=O)Cc1ccccc1)C)
These identifiers facilitate further computational modeling and analysis of the compound's interactions.
The reactivity of this compound can be attributed to its functional groups, which allow for various chemical transformations:
Understanding these reactions is crucial for modifying the compound to enhance its biological activity or create derivatives with specific properties.
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may act through:
Further research is necessary to elucidate these mechanisms fully.
The physical properties include:
Chemical properties include:
Relevant data from spectral analysis (e.g., NMR, IR spectra) can provide insights into its structural integrity and purity.
This compound has several potential applications in scientific research:
The unique combination of structural features makes it a valuable candidate for further exploration in drug discovery programs.
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: